N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16395344
InChI: InChI=1S/C11H14FN3S.ClH/c1-8(2)15-6-5-11(14-15)13-7-9-3-4-10(12)16-9;/h3-6,8H,7H2,1-2H3,(H,13,14);1H
SMILES:
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC16395344

Molecular Formula: C11H15ClFN3S

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C11H15ClFN3S
Molecular Weight 275.77 g/mol
IUPAC Name N-[(5-fluorothiophen-2-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C11H14FN3S.ClH/c1-8(2)15-6-5-11(14-15)13-7-9-3-4-10(12)16-9;/h3-6,8H,7H2,1-2H3,(H,13,14);1H
Standard InChI Key POVRORXOIBXRLU-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC(=N1)NCC2=CC=C(S2)F.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 1 with an isopropyl group (-CH(CH3)2) and at position 3 with a methylamine linker connected to a 5-fluoro-2-thienyl moiety. The thiophene ring introduces sulfur into the structure, while the fluorine atom at position 5 enhances electronic effects and potential binding interactions.

Molecular Formula: C12H16FN3S\text{C}_{12}\text{H}_{16}\text{FN}_3\text{S}
Molecular Weight: 253.34 g/mol (calculated)
IUPAC Name: N-[(5-Fluoro-2-thienyl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine

Table 1: Key Structural Features

FeatureDescription
Pyrazole Core1H-pyrazole with nitrogen atoms at positions 1 and 2
Position 1 SubstituentIsopropyl group (-CH(CH3)2)
Position 3 SubstituentMethylamine bridge (-CH2-NH2) linked to 5-fluoro-2-thienyl
Thiophene RingSulfur-containing heterocycle with fluorine at position 5
ChiralityNo stereocenters identified in the base structure

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine likely follows multi-step protocols common to pyrazole derivatives:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions.

  • Isopropyl Substitution: Alkylation at position 1 using isopropyl halides under basic conditions.

  • Thienylmethylamine Attachment: Nucleophilic substitution or reductive amination to introduce the 5-fluoro-2-thienylmethyl group.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Pyrazole FormationHydrazine hydrate, β-ketoester, ethanol, refluxCatalytic acetic acid for protonation
AlkylationIsopropyl bromide, K2CO3, DMF, 60°CPhase-transfer catalysts (e.g., TBAB)
Amine Functionalization5-Fluoro-2-thiophenecarboxaldehyde, NaBH3CN, MeOHControlled pH (6–7) to minimize side reactions

Reactivity Profile

  • Electrophilic Substitution: The thiophene ring’s electron-rich nature facilitates halogenation or nitration at position 4.

  • Nucleophilic Attack: The amine group participates in acylations or sulfonylations, forming amide or sulfonamide derivatives.

  • Oxidative Stability: The fluorine atom reduces electron density, enhancing resistance to oxidative degradation .

CompoundTargetIC50 (nM)Selectivity Index
N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine HIV Reverse Transcriptase0.21130,000
1-Isopropyl-3-(thienylmethyl)pyrazole (Hypothetical)COX-245*12*
*Predicted values based on QSAR models.

Applications in Drug Discovery

Antiviral Candidates

The structural resemblance to triazole-based NNRTIs (non-nucleoside reverse transcriptase inhibitors) suggests potential HIV-1 activity. Modifications at the thienyl group could enhance mutant strain efficacy .

Anti-Inflammatory Agents

Pyrazole cores are prevalent in COX-2 inhibitors. Fluorination may improve membrane permeability and target affinity .

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